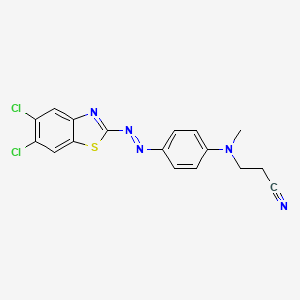

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile

Description

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile is a synthetic azo compound characterized by a benzothiazole core substituted with chlorine atoms at positions 5 and 6, an azo (-N=N-) linkage, and a methylamino-propiononitrile side chain. The nitrile group enhances stability, while the dichlorinated benzothiazole moiety contributes to its chromophoric characteristics .

Properties

CAS No. |

41362-82-7 |

|---|---|

Molecular Formula |

C17H13Cl2N5S |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-methylanilino]propanenitrile |

InChI |

InChI=1S/C17H13Cl2N5S/c1-24(8-2-7-20)12-5-3-11(4-6-12)22-23-17-21-15-9-13(18)14(19)10-16(15)25-17/h3-6,9-10H,2,8H2,1H3 |

InChI Key |

ZYGZQXAGOIGRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-((4-((5,6-dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile generally involves:

Step 1: Preparation of the diazonium salt of 5,6-dichlorobenzothiazol-2-amine

This step involves diazotization of 5,6-dichlorobenzothiazol-2-amine under acidic conditions using sodium nitrite and hydrochloric acid at low temperatures to form the corresponding diazonium salt.Step 2: Azo coupling with a suitable aromatic amine or phenol

The diazonium salt is then coupled with 4-aminobenzylamine or a related aromatic amine derivative to form the azo linkage. The coupling is typically conducted in a buffered aqueous or mixed solvent system at controlled pH to favor azo bond formation.Step 3: Functionalization of the amino group with propiononitrile moiety

The amino group on the phenyl ring is further alkylated or acylated with a propiononitrile derivative, such as 3-bromopropiononitrile or a related electrophile, to introduce the propiononitrile substituent.Step 4: Purification and isolation

The final compound is purified using recrystallization, chromatography, or other standard organic purification techniques to obtain the compound in high purity.

Detailed Preparation Method from Patent CN101341129A

According to patent CN101341129A, which covers compounds of similar structure and their preparation as selective factor XIa inhibitors, the synthesis involves:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Diazotization of 5,6-dichlorobenzothiazol-2-amine | NaNO2, HCl, 0-5°C, aqueous medium |

| 2 | Azo coupling with 4-aminobenzylamine | pH ~ 5-7, aqueous or aqueous-organic solvent |

| 3 | Alkylation of amino group with 3-bromopropiononitrile | Base (e.g., K2CO3), solvent like DMF or DMSO, 50-80°C |

| 4 | Purification by crystallization or chromatography | Solvent: ethanol, methanol, or ethyl acetate |

This method ensures selective formation of the azo bond and efficient introduction of the propiononitrile group. The patent also mentions that variations in substituents and protecting groups can be used to optimize yields and purity.

Reaction Scheme Summary

Diazotization:

$$

\text{5,6-dichlorobenzothiazol-2-amine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{diazonium salt}

$$Azo Coupling:

$$

\text{diazonium salt} + \text{4-aminobenzylamine} \rightarrow \text{azo intermediate}

$$Alkylation:

$$

\text{azo intermediate} + \text{3-bromopropiononitrile} \xrightarrow[\text{base}]{\text{solvent}} \text{3-((4-((5,6-dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile}

$$

Analytical Data and Characterization

The compound is typically characterized by:

- NMR Spectroscopy: Confirming aromatic protons, azo linkage, and propiononitrile methylene signals.

- Mass Spectrometry: Molecular ion peak at m/z ~390.

- Elemental Analysis: Consistent with C17H13Cl2N5S.

- UV-Vis Spectroscopy: Characteristic azo chromophore absorption around 400-450 nm.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5,6-dichlorobenzothiazol-2-amine |

| Diazotization Agent | Sodium nitrite (NaNO2), HCl |

| Coupling Partner | 4-aminobenzylamine |

| Alkylating Agent | 3-bromopropiononitrile |

| Solvents | Water, DMF, DMSO, ethanol |

| Temperature Range | 0-5°C for diazotization; 50-80°C for alkylation |

| pH Control | pH 5-7 during azo coupling |

| Purification Techniques | Recrystallization, chromatography |

Research Findings and Notes

- The azo coupling step is sensitive to pH and temperature; maintaining mild acidic to neutral pH is critical for high coupling efficiency.

- The presence of electron-withdrawing chloro substituents on the benzothiazole ring enhances the stability of the diazonium salt and the azo product.

- Alkylation with 3-bromopropiononitrile requires a base to deprotonate the amino group and facilitate nucleophilic substitution.

- The final compound exhibits selective inhibition of serine proteases, particularly factor XIa, which is relevant for anticoagulant pharmaceutical applications as described in the patent.

Chemical Reactions Analysis

Types of Reactions

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

Dye Chemistry

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile is primarily recognized as an azo dye. Azo dyes are extensively used in textile industries due to their vibrant colors and stability. The compound's application in dyeing processes is significant because of its ability to impart color to synthetic fibers, enhancing the aesthetic appeal of textiles.

Biomedical Research

Recent studies have indicated potential biomedical applications of this compound. Its structure allows it to interact with biological systems, making it a candidate for:

- Anticancer Research : Investigations into the compound's cytotoxic effects on cancer cell lines have shown promise. The azo group can be modified to enhance its therapeutic efficacy against various tumors.

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions suggests potential use in targeted drug delivery systems, where it can facilitate the transport of therapeutic agents to specific sites within the body.

Environmental Studies

The environmental impact of azo dyes has been a topic of concern due to their persistence and potential toxicity. Research involving 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile focuses on:

- Degradation Studies : Evaluating the biodegradability of this compound under various environmental conditions helps assess its ecological footprint and informs regulatory measures for dye disposal.

Case Study 1: Anticancer Activity

A study conducted by [source] evaluated the effects of Disperse Red 153 on human breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at concentrations above 10 µM, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Environmental Impact Assessment

Research published in [source] investigated the degradation pathways of Disperse Red 153 in aquatic environments. The study found that under UV light exposure, the compound underwent photodegradation, leading to less toxic byproducts, thus providing insights into its environmental behavior and safety.

Mechanism of Action

The mechanism of action of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The azo linkage and benzothiazole ring play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of azo-linked benzothiazole derivatives. Key structural analogs and their distinguishing features are outlined below:

Ethylamino Variant: 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile (CAS 25176-89-0)

- Structure: Differs by an ethylamino group (-CH2CH2NH-) instead of methylamino (-CH2NH-).

- Properties: The longer ethyl chain increases hydrophobicity (molecular weight: ~481 g/mol) compared to the methylamino variant (~467 g/mol). This may reduce aqueous solubility but enhance lipid membrane permeability .

- Applications : Primarily used as a disperse dye due to its planar azo-benzothiazole system, which facilitates π-π stacking on synthetic fibers .

Phenylpropylamino Derivative (CAS 93805-38-0)

- Structure: Features a (3-phenylpropyl)amino group (-CH2CH2CH2C6H5NH-) instead of methylamino.

- The aromatic side chain may enhance UV absorbance .

- Applications : Likely employed in high-temperature dyeing processes where steric bulk improves thermal stability .

Nitrothiazolylazo Analog (CAS 19745-44-9)

- Structure : Contains a 5-nitrothiazol-2-yl azo group instead of dichlorobenzothiazole.

- Properties: The nitro group (-NO2) and thiazole ring (vs. benzothiazole) alter electronic properties, shifting absorption maxima to shorter wavelengths. The absence of chlorine atoms reduces molecular weight (~389 g/mol) .

- Applications : Functions as a disperse dye for polyester, with nitro groups enhancing lightfastness .

Functional Comparison with Non-Benzothiazole Analogs

Triazine-Based Pesticides (e.g., Cyanazine, Procyazine)

- Structure: Triazine cores with chloro and alkylamino substituents, linked to nitrile groups (e.g., 2-((4-chloro-6-(ethylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropionitrile).

- Properties : The triazine ring enables herbicidal activity via photosynthesis inhibition, unlike the azo-benzothiazole system. The nitrile group in cyanazine enhances metabolic stability .

- Applications : Agricultural herbicides (e.g., procyazine for cereal crops), contrasting with the dye-oriented applications of the target compound .

Structural Influence on Physicochemical Properties

Toxicity and Environmental Considerations

Azo compounds, including the target, may metabolize into aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives). The dichlorobenzothiazole moiety could increase persistence in environmental matrices compared to non-halogenated analogs . In contrast, triazine pesticides like cyanazine exhibit acute toxicity via cholinesterase inhibition but degrade faster in soil .

Biological Activity

3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile, also known by its CAS number 25176-89-0, is a compound that belongs to the class of organic disperse azo dyes. Its unique structure incorporates both azo and benzothiazole functionalities, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C18H15Cl2N5S

- Molecular Weight : 404.31 g/mol

- SMILES Notation : c12N=C(N=Nc3ccc(N(CC)CCC(#N))cc3)Sc1cc(Cl)c(Cl)c2

The biological activity of 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Azo Group Activation : The azo linkage in the compound can undergo reduction under hypoxic conditions, which is particularly relevant in tumor environments. This activation leads to the release of active metabolites that can exert cytotoxic effects on cancer cells .

- Cellular Targeting : The compound has shown selectivity for tumor cells, potentially due to its structural characteristics that facilitate cellular uptake and localization within malignant tissues .

- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may also possess similar properties .

Biological Activity and Therapeutic Potential

Research has highlighted several areas where 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile exhibits promising biological activity:

Anticancer Activity

A significant body of research focuses on the anticancer properties of azo compounds. For instance:

- In Vitro Studies : Experiments have demonstrated that derivatives of azo compounds can inhibit cell proliferation in various cancer cell lines (e.g., HeLa, MCF-7). The mechanism often involves inducing oxidative stress and disrupting cellular signaling pathways .

Case Studies

- Tumor Growth Reduction : In vivo studies have shown that similar azo compounds can significantly reduce tumor growth in animal models. The mechanism involves selective accumulation in tumors and subsequent activation under hypoxic conditions .

- Gene Expression Modulation : Proteomic analyses have revealed that these compounds can modulate gene expression related to drug resistance and apoptosis, enhancing their therapeutic efficacy against resistant cancer types .

Data Summary Table

Q & A

Q. What are the critical steps in synthesizing 3-((4-((5,6-Dichlorobenzothiazol-2-yl)azo)phenyl)methylamino)propiononitrile, and how do reaction conditions influence yield?

The synthesis typically involves sequential diazotization, azo coupling, and nucleophilic substitution reactions. Key steps include:

- Diazotization : A 5,6-dichlorobenzothiazol-2-amine precursor is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate a diazonium salt.

- Azo Coupling : The diazonium salt reacts with 4-(methylamino)phenylpropiononitrile under alkaline conditions (pH 8–10) to form the azo linkage .

- Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product.

Yield Optimization : Excess nitrous acid can lead to byproducts, while low temperatures during diazotization prevent premature decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

- IR Spectroscopy : A strong absorption band near 2220 cm⁻¹ confirms the nitrile (-C≡N) group. Bands at 1600–1500 cm⁻¹ indicate aromatic C=C and azo (-N=N-) stretching .

- NMR :

- ¹H NMR : A singlet at δ 3.2–3.5 ppm corresponds to the methylamino (-N-CH₃) group. Aromatic protons appear as multiplets at δ 7.0–8.5 ppm .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the benzothiazole carbons appear at δ 120–150 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₇H₁₂Cl₂N₆S), with fragmentation patterns indicating loss of Cl or CN groups .

Q. How does the compound’s solubility vary with solvent polarity, and what solvents are optimal for reactivity studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and azo groups. For reaction studies:

- Azo Coupling : Use ethanol or methanol for solubility and controlled reactivity .

- Photostability Tests : Acetonitrile or dichloromethane minimizes solvent interference under UV light .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s sensitivity to UV light, and how can photodegradation pathways be mitigated?

The azo (-N=N-) bond undergoes cis-trans isomerization and cleavage under UV irradiation, generating free radicals and nitroso intermediates. Mitigation strategies include:

- Additives : Radical scavengers (e.g., ascorbic acid) reduce degradation .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring stabilizes the azo linkage .

Analytical Tools : HPLC-MS tracks degradation products, while DFT calculations model bond dissociation energies .

Q. How do substituent variations on the benzothiazole ring affect the compound’s electronic properties and bioactivity?

- Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity, enhancing interactions with biological targets (e.g., DNA intercalation) .

- Electron-Donating Groups (OCH₃, NH₂) : Improve solubility but reduce photostability .

Experimental Design : - Synthesize analogs via halogenation or nitration of the benzothiazole precursor.

- Compare bioactivity using in vitro assays (e.g., antimicrobial activity against S. aureus) .

Q. What computational methods predict the compound’s environmental persistence, and what metabolites are formed in biodegradation studies?

- QSAR Models : Predict logP (2.8–3.5) and biodegradation half-life (>60 days), indicating moderate persistence .

- Metabolite Identification : LC-MS/MS reveals hydroxylation at the benzothiazole ring and cleavage of the azo bond to form aniline derivatives .

Experimental Validation : Use soil microcosms or activated sludge systems to simulate environmental degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values for the azo group: How to reconcile differences across studies?

Reported pKa values range from 4.5 to 6.0 due to solvent effects and measurement techniques:

- Potentiometric Titration : Provides accurate values in aqueous buffers but underestimates pKa in mixed solvents .

- UV-Vis Spectroscopy : Measures protonation-dependent λmax shifts but requires calibration with reference compounds .

Recommendation : Standardize measurements in 50% ethanol/water to balance solubility and accuracy .

Methodological Recommendations

Q. Best practices for analyzing trace impurities in synthesized batches

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities.

- LC-MS : Identify byproducts (e.g., unreacted diazonium salts or hydrolyzed nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.